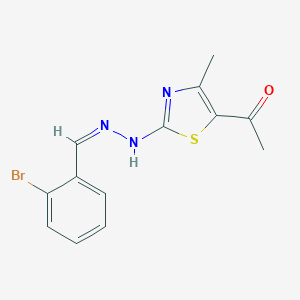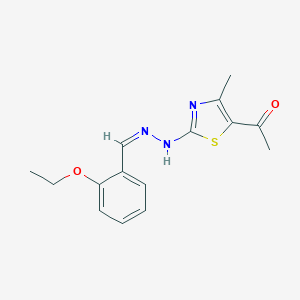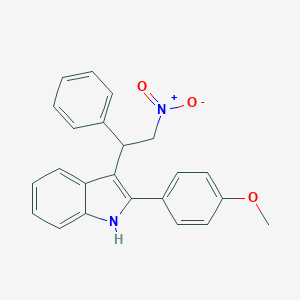
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic indole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Antibacterial Activity
2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole derivatives have been studied for their antibacterial potency. A study by Al-Hiari et al. (2006) on the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole demonstrated its activity against E. coli and S. aureus, highlighting the potential of these derivatives in antibacterial applications (Al-Hiari et al., 2006).
Antimicrobial and Antitumor Properties
Spiro- indole-pyrrolidine derivatives, closely related to 2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole, have been researched for their antimicrobial and antitumor effects. Sundar et al. (2011) reported that these derivatives are used as antimicrobial and antitumor agents, underlining their significance in pharmacology (Sundar et al., 2011).
Antioxidant and Cytotoxicity Properties
Goh et al. (2015) explored 6-methoxytetrahydro-β-carbolines, structurally similar to the compound , for their in vitro antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and varying cytotoxic activities, indicating their potential use in medical research (Goh et al., 2015).
Efflux Pump Inhibition in Bacteria
Ambrus et al. (2008) studied 2-aryl-1H-indoles for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This research, involving compounds like 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole, provides insights into the use of these molecules in combating antibiotic resistance in bacteria (Ambrus et al., 2008).
Topoisomerase I Inhibition
Kim et al. (1996) synthesized a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles, related to the compound , and evaluated them as inhibitors of topoisomerase I. The study's findings contribute to understanding the therapeutic potential of these molecules in cancer treatment (Kim et al., 1996).
Fluorescence Studies
Singh et al. (2009) investigated the interaction of 3-styrylindoles with bovine serum albumin using fluorescence spectroscopy. These compounds, including derivatives like 5-methoxy-3-[2-(4-nitrophenyl)ethenyl-E]-NH-indole, offer insights into the use of indole derivatives in studying protein interactions and structures (Singh & Asefa, 2009).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNJWLYIFAUUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B380772.png)
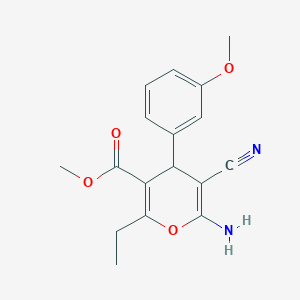
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B380775.png)
![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
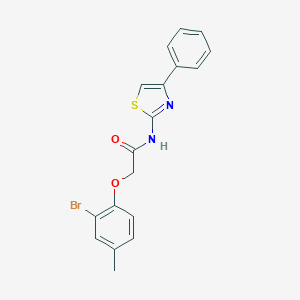
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B380781.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B380785.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380786.png)

![5-[(2,4-dichlorophenyl)methyl]-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B380789.png)

